molecular formula C17H18ClN7O2S B2563881 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine CAS No. 1049483-11-5

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

货号: B2563881
CAS 编号: 1049483-11-5
分子量: 419.89
InChI 键: MDEUUHACNNKTML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H18ClN7O2S and its molecular weight is 419.89. The purity is usually 95%.
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生物活性

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure and Properties

This compound features a complex structure comprising a tetrazole ring, a chlorophenyl group, and a pyridinylsulfonyl piperazine moiety. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involves inducing apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at the S and G2/M phases .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
1MCF-710.10Apoptosis induction
2HepG25.36Cell cycle arrest
3MCF-72.32Caspase activation

Enzyme Inhibition

The compound's tetrazole moiety has been implicated in enzyme inhibition, particularly against carbonic anhydrases (CAs), which play critical roles in physiological processes such as CO2 transport and pH regulation. Preliminary studies suggest that this compound may function as an inhibitor, although further research is necessary to elucidate its specific inhibitory activity and therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic biological molecules, facilitating binding to active sites and altering enzymatic pathways. This interaction could lead to both therapeutic benefits and side effects, necessitating comprehensive safety assessments.

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

  • Antitumor Efficacy : A study evaluated the anticancer effects of piperazine derivatives against tumor-bearing mice models, demonstrating significant tumor regression when treated with compounds structurally similar to the one .
  • Selectivity Studies : Research focusing on selectivity revealed that certain derivatives exhibited preferential toxicity towards cancer cells over normal cells, highlighting their potential as targeted therapies.

Future Directions

Ongoing research aims to optimize the structure of this compound for enhanced efficacy and reduced toxicity. Investigations into its pharmacokinetics, bioavailability, and potential side effects are crucial for developing it into a viable therapeutic agent.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer: Synthesis optimization requires multi-step validation, starting with precursor selection (e.g., 1,5-diarylpyrazole core templates for tetrazole derivatives, as seen in pyrazole-based analogs ). Key steps include:

  • Condensation reactions : Ensure stoichiometric control to avoid byproducts (e.g., excess 4-chlorophenyltetrazole or pyridinylsulfonyl intermediates).
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Yield improvement : Catalytic conditions (e.g., Pd-mediated coupling for pyridinylsulfonyl groups) and inert atmosphere (N₂/Ar) minimize side reactions .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity : HPLC with UV detection (C18 column, λ = 254 nm) to confirm >98% purity. Compare retention times with synthetic intermediates .
  • Structural confirmation :
    • NMR (¹H/¹³C): Verify substituent positions (e.g., tetrazole C-methyl proton at δ ~4.5 ppm; pyridinylsulfonyl aromatic protons at δ ~8.0–8.5 ppm) .
    • Mass spectrometry (HRMS) : Match exact mass to theoretical molecular weight (e.g., C₁₇H₁₅ClN₆O₂S: calc. 410.06 g/mol) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritants (e.g., sulfonyl chloride intermediates) .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonylpiperazine group .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to ERK1/2 (PDB ID: 4QTB). Focus on the sulfonylpiperazine group’s hydrogen bonding with Lys52 and tetrazole’s π-π stacking with Phe181 .
  • MD simulations : Assess stability of the ligand-protein complex (100 ns trajectories, AMBER force field) to evaluate binding free energy (ΔG < –8 kcal/mol suggests high affinity) .

Q. What experimental strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; <5% degradation indicates suitability for in vitro assays .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests robustness for storage) .

Q. How can contradictory bioactivity data (e.g., ERK inhibition vs. off-target effects) be resolved?

Methodological Answer:

  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler). A selectivity score (ratio of IC₅₀ for ERK1/2 vs. other kinases) >100 indicates specificity .
  • Mechanistic studies : Use CRISPR-edited ERK1/2-KO cell lines to confirm on-target effects. Off-target activity (e.g., PI3K inhibition) may require structural analogs with modified tetrazole substituents .

Q. What in vitro assays are recommended for assessing metabolic stability?

Methodological Answer:

  • Microsomal stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH. Calculate half-life (t₁/₂ > 60 min suggests low hepatic clearance) .
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to determine IC₅₀. Values >10 μM indicate minimal drug-drug interaction risk .

Q. How can researchers address low solubility in aqueous buffers?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and aqueous solubility (test via shake-flask method) .

Q. Data Analysis & Theoretical Frameworks

Q. What statistical methods are appropriate for dose-response studies?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Replicate experiments (n ≥ 3) ensure reproducibility .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., ERK inhibition across cell lines) .

Q. How to integrate this compound into a broader SAR study of tetrazole derivatives?

Methodological Answer:

  • QSAR modeling : Use MOE or RDKit to correlate substituent properties (e.g., ClogP, polar surface area) with bioactivity. Prioritize analogs with predicted lower toxicity (LD₅₀ > 500 mg/kg) .
  • Cluster analysis : Group compounds by structural motifs (e.g., sulfonylpiperazine vs. acetylpiperazine) to identify activity trends .

属性

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O2S/c18-14-3-5-15(6-4-14)25-17(20-21-22-25)13-23-8-10-24(11-9-23)28(26,27)16-2-1-7-19-12-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEUUHACNNKTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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